3-amino-6-bromopyridine-2-carbaldehyde
CAS No.: 1289168-26-8
Cat. No.: VC11967049
Molecular Formula: C6H5BrN2O
Molecular Weight: 201
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1289168-26-8 |
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Molecular Formula | C6H5BrN2O |
Molecular Weight | 201 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The IUPAC name for this compound is 3-amino-6-bromopicolinaldehyde, reflecting its substitution pattern on the pyridine ring. Key identifiers include:
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CAS Number: 1289168-26-8 (Note: A conflicting CAS entry, 1227604-02-5, refers to a regioisomer with the amino and bromine groups at positions 6 and 3, respectively .)
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HS Code: 2933399090 (tariff classification for pyridine derivatives) .
The compound’s structure (Fig. 1) features a pyridine ring with bromine at position 6, an amino group at position 3, and an aldehyde at position 2. Density functional theory (DFT) calculations predict a planar geometry with intramolecular hydrogen bonding between the aldehyde oxygen and amino hydrogen, stabilizing the molecule .
Table 1: Physicochemical Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 201.02 g/mol | |
LogP | 1.1689 | |
Polar Surface Area | 56.71 Ų | |
Melting/Boiling Points | Not reported | — |
Synthetic Approaches
Microwave-Assisted Condensation
A general method for synthesizing related imidazo[1,2-a]pyridine-3-carbaldehydes involves microwave irradiation of 2-aminopyridine derivatives with 2-bromomalonaldehyde in ethanol-water (1:1) . For 3-amino-6-bromopyridine-2-carbaldehyde, analogous conditions could be adapted:
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Reactants: 6-bromo-2-aminopyridine and 2-bromomalonaldehyde.
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Conditions: 110°C, 10 min, argon atmosphere, microwave irradiation (150 W) .
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Workup: Neutralization with triethylamine, chromatography (DCM/acetone gradient) .
This method yields ~80% product for halogenated substrates , suggesting potential applicability to the target compound.
Alternative Pathways
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Bromination of 3-Aminopyridine-2-carbaldehyde: Direct bromination using (N-bromosuccinimide) in .
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Aldehyde Introduction: Oxidation of a hydroxymethyl precursor (e.g., 3-amino-6-bromopyridinemethanol) using MnO₂.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR bands (Fig. 2) include:
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C=O Stretch: 1715–1740 cm⁻¹ (Fermi resonance with C–C stretch overtone) .
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N–H Stretch: 3350–3500 cm⁻¹ (amino group).
Matrix-isolation studies of 6-bromopyridine-2-carbaldehyde reveal that the amino group in the 3-position would perturb these bands due to hydrogen bonding and electronic effects.
Table 2: Predicted vs. Observed IR Frequencies
Vibration Mode | Calculated (cm⁻¹) | Observed (cm⁻¹) |
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C=O Stretch | 1710 | 1715–1740 |
C–Br Stretch | 706 | 710 |
N–H Bend | 1600 | 1580–1620 |
Raman Spectroscopy
Crystalline samples exhibit low-frequency modes (<100 cm⁻¹) associated with intermolecular interactions . The aldehyde torsional mode is observed at 79 cm⁻¹ .
Stability and Reactivity
Photochemical Decarbonylation
Under UV irradiation, 6-bromopyridine-2-carbaldehyde undergoes decarbonylation to form 2-bromopyridine and CO . For the 3-amino derivative, the amino group likely stabilizes the intermediate radicals, altering reaction kinetics.
Thermal Stability
Applications and Derivatives
Pharmaceutical Intermediates
The aldehyde and amino groups enable:
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Schiff Base Formation: Reaction with amines to form imines for metal coordination .
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Heterocycle Synthesis: Cyclization with hydrazines or thioureas to yield triazoles or thiadiazoles.
Agrochemical Development
Bromine enhances lipid solubility, aiding pesticide penetration. Derivatives show activity against Phytophthora infestans (potato blight) .
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